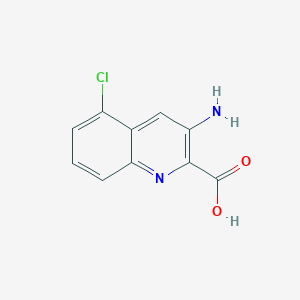
3-Amino-5-chloroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield . The use of environmentally benign solvents and catalysts is also emphasized in industrial settings to ensure sustainability.
化学反応の分析
Types of Reactions
3-Amino-5-chloroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield aminoquinoline derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
3-Amino-5-chloroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Amino-5-chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
類似化合物との比較
Similar Compounds
Quinoline-2-carboxylic acid: Lacks the amino and chloro substituents, resulting in different biological activities.
3-Aminoquinoline-2-carboxylic acid: Lacks the chloro substituent, which can affect its reactivity and applications.
5-Chloroquinoline-2-carboxylic acid: Lacks the amino group, leading to different chemical properties and uses.
Uniqueness
3-Amino-5-chloroquinoline-2-carboxylic acid is unique due to the presence of both amino and chloro substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
分子式 |
C10H7ClN2O2 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC名 |
3-amino-5-chloroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-2-1-3-8-5(6)4-7(12)9(13-8)10(14)15/h1-4H,12H2,(H,14,15) |
InChIキー |
RBYUJPHIBNABGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=C(C=C2C(=C1)Cl)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















